molecular formula C18H25N3O B12951063 2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 922497-30-1

2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12951063
CAS No.: 922497-30-1
M. Wt: 299.4 g/mol
InChI Key: XHIZTXHMPKJYSX-UHFFFAOYSA-N
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Description

2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS Number 922497-30-1) is a chemical compound with the molecular formula C18H25N3O and a molecular weight of 299.41 g/mol . This substance features a core imidazolone structure, a scaffold recognized in medicinal chemistry for its diverse biological potential. The imidazole ring is a privileged structure in drug discovery and is a key component in numerous compounds with a wide range of documented biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties . Research into analogous compounds has shown that molecules based on the 3,5-dihydro-4H-imidazol-4-one core can serve as important intermediates in the development of kinase inhibitors, which are relevant for investigating metabolic and inflammatory disease pathways . The specific substitution pattern on this molecule—including the cycloheptyl, phenyl, and ethyl groups—makes it a valuable and complex building block for synthetic and medicinal chemistry research. It is suitable for exploring structure-activity relationships (SAR), developing novel bioactive compounds, and screening in various biological assays. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

922497-30-1

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

2-amino-5-cycloheptyl-3-ethyl-5-phenylimidazol-4-one

InChI

InChI=1S/C18H25N3O/c1-2-21-16(22)18(20-17(21)19,15-12-8-5-9-13-15)14-10-6-3-4-7-11-14/h5,8-9,12-14H,2-4,6-7,10-11H2,1H3,(H2,19,20)

InChI Key

XHIZTXHMPKJYSX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N=C1N)(C2CCCCCC2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS No. 922497-30-1) is a compound belonging to the imidazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one is C18H25N3OC_{18}H_{25}N_{3}O with a molecular weight of approximately 299.41 g/mol. Its structure features a unique combination of cyclic and aromatic components that may contribute to its biological activities.

1. Antibacterial Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antibacterial properties. For instance, compounds similar to 2-amino-5-cycloheptyl have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae30 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents .

2. Anticancer Activity

The anticancer potential of imidazole derivatives has been well-documented. Studies have demonstrated that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest:

Cell LineIC50 (µM)
Human Leukemia1.50
Breast Cancer (MCF-7)<20
Prostate Cancer14

The low IC50 values indicate high potency against these cancer cell lines .

3. Anti-inflammatory Activity

Imidazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. For example:

CompoundIL-6 Inhibition (%)TNF-alpha Inhibition (%)
Compound A8978
Compound B8372

These results suggest that the compound may contribute to anti-inflammatory therapies .

The biological activity of 2-amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell signaling pathways.
  • Cell Cycle Modulation : The compound may induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
  • Cytokine Regulation : By modulating cytokine levels, these compounds can effectively reduce inflammation and immune responses.

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a related imidazole derivative significantly reduced infection rates in animal models infected with E. coli.
  • Cancer Treatment : Clinical trials involving imidazole compounds showed promising results in reducing tumor sizes in patients with advanced breast cancer.

Scientific Research Applications

Anticancer Potential

The imidazole moiety is frequently implicated in anticancer activity. Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of imidazole have been evaluated in vitro against breast cancer and lung cancer cells, demonstrating promising cytotoxic effects.

Anti-inflammatory Properties

Imidazole derivatives are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis and Derivatives

The synthesis of 2-amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one can be achieved through various organic reactions involving cyclization and substitution reactions typical of imidazole chemistry. Understanding the synthetic pathways can lead to the development of new derivatives with enhanced biological activities.

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial properties of related imidazole compounds, derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the imidazole ring significantly enhanced antibacterial activity, suggesting that similar modifications could be applied to 2-amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one to improve efficacy.

Case Study 2: Anticancer Activity

A series of studies have evaluated the anticancer potential of imidazole derivatives in various cancer models. For example, compounds with similar structures were tested against human lung adenocarcinoma cells and exhibited IC50 values indicative of potent anticancer activity. These findings highlight the potential for further exploration of 2-amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one as a candidate for cancer therapy.

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityPotential to inhibit bacterial growth
Anticancer PotentialCytotoxic effects agai

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazol-4-one core allows for diversification at C-2, C-3, and C-5 positions. Key analogs include:

Compound C-2 Substituent C-3 Substituent C-5 Substituent Notable Properties Reference
Target Compound Amino Ethyl Cycloheptyl, Phenyl Hypothesized enhanced lipophilicity and metal coordination N/A
(5Z)-2-Alkylthio-5-arylmethylene derivatives Alkylthio Methyl or Aryl Arylidene (e.g., pyridyl) Antiviral (HIV) and anti-inflammatory activities; synthesized via Knoevenagel condensation
Copper(II) complex (CuIIL1Cl2) Methylthio Phenyl Pyridylmethylene Triggers rapid cell death via metal reduction; X-ray crystallography confirmed planar geometry
Compound 4d Phenyl Nitrophenyl Vanillin-derived benzylidene IC50 = 134.2 µM against Hep3B cells; enhanced solubility via sulfonate moieties
IMMD Phenyl Aminophenyl Quinolinylmethylene Synthesized via condensation; potential antitumor applications

Key Observations :

  • C-2 Position: Alkylthio groups (e.g., methylthio) in analogs improve antiviral activity , while amino groups (target compound) may enhance hydrogen bonding or metal chelation.
  • Arylidene groups (e.g., vanillin-derived in ) improve anticancer activity.
  • C-3 Position : Ethyl (target) vs. phenyl (CuIIL1Cl2 ) alters electronic effects and steric profile.

Physicochemical Properties

  • Solubility: Sulfonate moieties in improve water solubility. The target compound’s amino group may confer moderate solubility, but cycloheptyl likely increases logP, reducing bioavailability.
  • Crystallography : Planar imidazolone rings (e.g., ) suggest rigidity, while bulky substituents (e.g., cycloheptyl) may distort geometry, affecting packing and stability.

Molecular Interactions

  • Docking Studies: Compound 4d showed docking scores of −6.8 to −8.7 kcal/mol with proteins. The target’s amino group may form hydrogen bonds, while cycloheptyl could hinder binding.
  • π-π Stacking : Observed in for thiophenyl derivatives; the target’s phenyl group may facilitate similar interactions.

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